![molecular formula C7H12FN3 B13070883 [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluoroethyl group and a methylamine group attached to the pyrazole ring, which can impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine typically involves multi-step organic reactions One common method includes the alkylation of a pyrazole derivative with a fluoroethyl halide under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of reduced derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Imines, amides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance its binding affinity to certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The methylamine group can act as a nucleophile, facilitating covalent interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- [1-(2-Chloro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- [1-(2-Bromo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- [1-(2-Iodo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
Comparison: Compared to its halogenated analogs, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H12FN3 |
|---|---|
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
3-fluoro-N-methyl-1-(1H-pyrazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C7H12FN3/c1-9-6(2-4-8)7-3-5-10-11-7/h3,5-6,9H,2,4H2,1H3,(H,10,11) |
InChI-Schlüssel |
WAYWTHIWRDKOIR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCF)C1=CC=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)
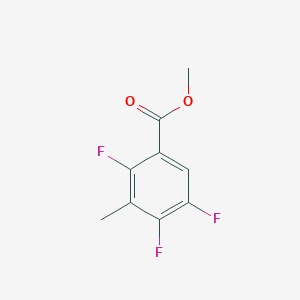
![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
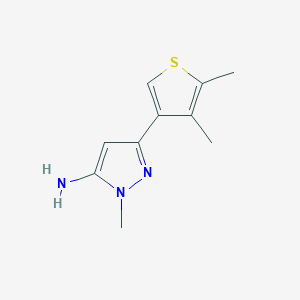
![Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13070818.png)
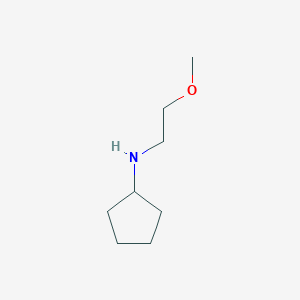
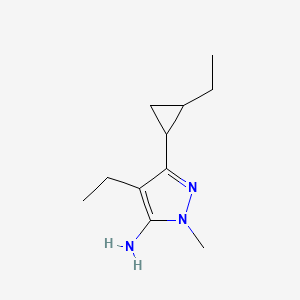

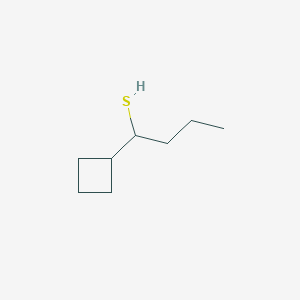

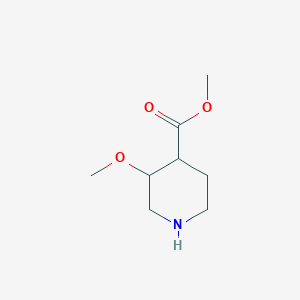
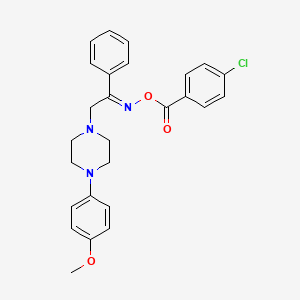
![7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13070891.png)

